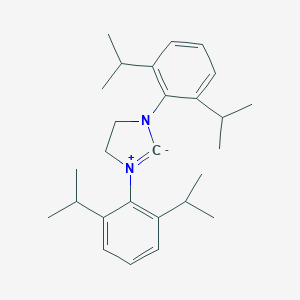
1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene
Descripción general
Descripción
“1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene” is a type of N-heterocyclic carbene (NHC) ligand that is widely used in the field of homogeneous catalysis . It is also known by the synonym IPr . The empirical formula is C27H36N2, and it has a molecular weight of 388.59 .
Synthesis Analysis
The synthesis of “1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene” is based on the hash peralkylation concept . This involves a cost-effective, modular alkylation of aniline, an industrial chemical that is available in bulk . The synthesis of the palladium complex involves loading a Schlenk flask with “1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene” and bis(2,4-pentanedionato)palladium, and stirring the mixture at room temperature for 2 hours .Molecular Structure Analysis
The molecular structure of “1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene” is characterized by a central imidazolidin-2-ylidene ring flanked by two 2,6-diisopropylphenyl groups . The SMILES string representation isCC(C)c1cccc(C(C)C)c1N2[C]N(C=C2)c3c(cccc3C(C)C)C(C)C . Chemical Reactions Analysis
“1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene” is used as a ligand for palladium complexes for amination reactions of aryl halides . It is also used in C-C bond formation reactions, such as the Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling . It has been utilized in the catalytic cycloisomerization of 2-(iodoethynyl)aryl esters to generate 3-iodo-2-acyl benzofurans .Physical And Chemical Properties Analysis
“1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene” is a solid with a melting point of 213-217 °C . It is suitable for use as a ligand in reactions .Aplicaciones Científicas De Investigación
Luminescent Material Development
SIPr: is instrumental in the development of luminescent materials . It is used to synthesize NHC Copper(I) complexes bearing dipyridylamine ligands, which exhibit interesting luminescent properties. These materials are potential candidates for applications in organic light-emitting diodes (OLEDs) .
Catalysis
The compound is a key component in catalytic systems , particularly in the formation of N-heterocyclic carbene catalysts. These catalysts are crucial for a variety of chemical reactions, including carbonylative cross-coupling of pyridyl halides with aryl boronic acids, which are important in the synthesis of complex organic molecules .
Synthesis of Vadimezan Derivatives
SIPr: is utilized in the synthesis of derivatives of the drug Vadimezan , such as 5,6-Dimethyl-9-oxo-9H-xanthene-4-acetic Acid Methyl Ester. Vadimezan is an investigational anticancer agent, and its derivatives are being explored for similar or enhanced anticancer properties .
Mecanismo De Acción
Target of Action
The primary target of SIPr, also known as 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene, is the catalytic cycloisomerization of 2-(iodoethynyl)aryl esters . This compound acts as a catalyst in this process, promoting the formation of new rings via a [1,2]-iodine shift and a C-O ring-closure step .
Mode of Action
SIPr interacts with its targets by acting as an efficient catalyst in several organic transformations . It promotes the formation of a new ring via a [1,2]-iodine shift and a C-O ring-closure step . The addition of a ketone functionality into the new ring is achieved through a C-C bond-formation process, with a β-iodo-substituted gold vinylidene serving as the intermediate species .
Biochemical Pathways
The affected pathway is the cycloisomerization of 2-(iodoethynyl)aryl esters . The downstream effects include the generation of 3-iodo-2-acyl benzofurans . This transformation is catalyzed by a [1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene] gold (I) complex .
Pharmacokinetics
It’s worth noting that sipr exhibits excellent thermal stability and good solubility in common organic solvents, such as dichloromethane, chloroform, and acetone . These properties may influence its bioavailability.
Result of Action
The molecular effect of SIPr’s action is the formation of 3-iodo-2-acyl benzofurans
Action Environment
Environmental factors can influence the action, efficacy, and stability of SIPr. For instance, adequate ventilation should be provided in areas where this compound is handled to prevent the inhalation of hazardous fumes or dust particles . Furthermore, its excellent thermal stability allows it to withstand high temperatures without decomposition or degradation, making it suitable for use in thermal processes and reactions .
Direcciones Futuras
Given the tremendous importance of NHC ligands in homogeneous catalysis, it is expected that this new class of NHCs will find rapid and widespread application . The synthesis of “1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene” hinges upon cost-effective, modular alkylation of aniline, an industrial chemical that is available in bulk . This approach in ligand design is demonstrated through the facile synthesis of BIAN-IPr# and Np#, two ligands that differ in steric properties and N-wingtip arrangement .
Propiedades
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-14,18-21H,15-16H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDYFCGKKKSOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447035 | |
| Record name | SIPr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | |
CAS RN |
258278-28-3 | |
| Record name | SIPr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1Z,5Z)-cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate](/img/structure/B103839.png)
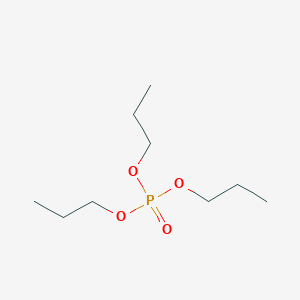


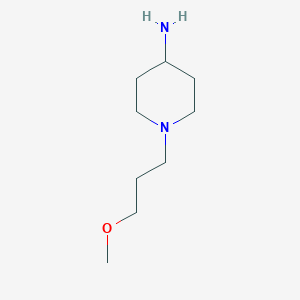


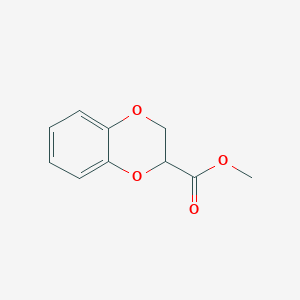
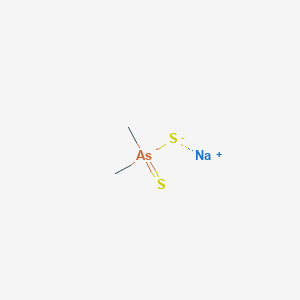



![3-Azabicyclo[3.3.0]octane hydrochloride](/img/structure/B103870.png)
